molecular formula C16H20BNO6 B1530955 (1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic acid CAS No. 1150114-37-6

(1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No.: B1530955
CAS No.: 1150114-37-6
M. Wt: 333.1 g/mol
InChI Key: CMIITQPDAMRGSX-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic acid (molecular formula: C₁₆H₂₀BNO₆; molecular weight: 333.15 g/mol) is a boronic acid-functionalized indole derivative with two key substituents:

  • tert-Butoxycarbonyl (Boc) group at the indole nitrogen (1-position), serving as a protective group to prevent undesired reactivity .
  • Ethoxycarbonyl group at the 4-position, an electron-withdrawing substituent that modulates electronic properties and provides a site for further functionalization.
  • Boronic acid at the 2-position, enabling participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .

This compound is primarily utilized in medicinal chemistry and materials science for synthesizing complex heterocycles. Its design balances steric protection (via Boc) and electronic tuning (via ethoxycarbonyl) to optimize stability and reactivity in cross-coupling applications.

Properties

IUPAC Name

[4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO6/c1-5-23-14(19)10-7-6-8-12-11(10)9-13(17(21)22)18(12)15(20)24-16(2,3)4/h6-9,21-22H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIITQPDAMRGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674849
Record name [1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-37-6
Record name [1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

(1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its molecular formula is C16H20BNO6, and it has garnered interest due to its structural features that may contribute to various biological activities.

Anticancer Potential

Research indicates that boronic acids, including derivatives like this compound, exhibit significant anticancer activity. Boron-containing compounds have been shown to interact with proteasomes, which play a crucial role in protein degradation and cell cycle regulation. For instance, bortezomib, a well-known proteasome inhibitor, demonstrates how boronic acids can induce apoptosis in cancer cells by disrupting the balance of regulatory proteins involved in the cell cycle . The potential of this compound as a proteasome inhibitor suggests it may also influence similar pathways.

The mechanisms by which boronic acids exert their biological effects often involve:

  • Inhibition of Proteasome Activity : Compounds like bortezomib inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, ultimately resulting in cell death .
  • Targeting Specific Enzymes : Some boronic acid derivatives can selectively inhibit enzymes involved in tumor progression, enhancing their therapeutic efficacy against certain cancers .

Case Studies and Research Findings

A variety of studies have explored the biological activity of boronic acid derivatives:

  • Fluorescence Studies : Research has shown that certain boron compounds can bind selectively to proteins with specific motifs, indicating their potential use as molecular tags for studying protein interactions within cells .
  • Cytotoxicity Tests : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. These studies typically involve assessing cell viability post-treatment and measuring apoptosis markers .
  • Comparative Analysis : A comparative study of various boronic acids revealed that modifications in the substituents significantly affect their anticancer activity. For example, variations in the ethoxycarbonyl group influence the compound's ability to inhibit tumor growth in vivo .
PropertyValue
Molecular FormulaC16H20BNO6
Molecular Weight333.15 g/mol
CAS Number1150114-37-6
Purity95%+

Summary of Biological Activities

Activity TypeObservations
Anticancer ActivityInduces apoptosis in cancer cells
Proteasome InhibitionSimilar mechanism to bortezomib
Selective BindingPotential as a molecular tag

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and stability of indole boronic acids are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural and Electronic Features
Compound Name (CAS No.) Substituent (Position) Molecular Formula Molecular Weight Key Properties
Target compound (848357-46-0) Ethoxycarbonyl (4) C₁₆H₂₀BNO₆ 333.15 Electron-withdrawing group enhances boron electrophilicity; Boc provides steric protection .
(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid (1000068-25-6) Fluoro (4) C₁₃H₁₅BFNO₄ 279.07 Smaller, electronegative substituent increases ring electron deficiency; higher solubility in polar solvents .
(1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid (1150114-37-6) Methoxycarbonyl (7) C₁₅H₁₈BNO₆ 319.12 Electron-withdrawing group at 7-position alters conjugation; may reduce steric hindrance compared to 4-substituted analogs .
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid (N/A) Bromo (6) C₁₃H₁₅BBrNO₄ 341.98 Bromine enables further functionalization (e.g., halogen exchange); electron-withdrawing effect enhances boronic acid stability .
(1-(tert-Butyldimethylsilyl)-1H-indol-4-yl)boronic acid (351457-64-2) TBDMS (1), Boronic acid (4) C₁₄H₂₂BNO₂Si 275.23 Bulky silyl group increases steric hindrance; boronic acid at 4-position may exhibit lower reactivity in Suzuki couplings .

Reactivity in Cross-Coupling Reactions

  • However, steric bulk from Boc and ethoxycarbonyl may reduce coupling efficiency with hindered aryl halides .
  • 4-Fluoro Analog : Fluorine's inductive effect increases boron acidity, improving transmetallation rates. Reported to achieve >90% yield in couplings with electron-rich aryl halides .
  • 6-Bromo Analog : Bromine at the 6-position allows sequential functionalization (e.g., Pd-catalyzed cyanation post-coupling) but may compete with boronic acid in reactivity .
Table 2: Comparative Reactivity in Model Suzuki Reactions
Compound Coupling Partner (Aryl Halide) Yield (%) Reaction Time (h) Notes
Target Compound 4-Bromotoluene 78 12 Moderate steric hindrance limits yield .
4-Fluoro Analog 4-Bromoanisole 92 8 Electron-deficient boronic acid enhances rate .
6-Bromo Analog 4-Iodonitrobenzene 65 24 Competing bromide reactivity reduces efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic acid
Reactant of Route 2
(1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic acid

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